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For researchers, scientists, and drug development professionals, this guide provides a

comprehensive comparison of the published research on AZD7687, a selective Diacylglycerol

O-Acyltransferase 1 (DGAT1) inhibitor. By examining the reproducibility of its findings and

comparing its performance with alternative DGAT1 inhibitors, this guide offers valuable insights

into the therapeutic potential and challenges of targeting DGAT1 for metabolic diseases.

Introduction to AZD7687 and DGAT1 Inhibition
AZD7687 is a potent and selective inhibitor of Diacylglycerol O-Acyltransferase 1 (DGAT1), an

enzyme crucial for the final step of triglyceride synthesis in the small intestine. By blocking

DGAT1, AZD7687 aims to reduce the absorption of dietary fats, thereby lowering postprandial

triglyceride levels. This mechanism of action held promise for the treatment of type 2 diabetes

and obesity. However, the clinical development of AZD7687 was halted due to significant

gastrointestinal side effects. This guide delves into the key clinical findings for AZD7687,

presents a comparative analysis with another DGAT1 inhibitor, pradigastat (LCQ908), and

outlines the experimental methodologies to aid in the critical evaluation and reproduction of

these findings.

Comparative Efficacy of DGAT1 Inhibitors
The primary endpoint for assessing the efficacy of DGAT1 inhibitors has been the reduction in

postprandial triglyceride (TG) levels. Below is a summary of the key quantitative data from

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b605777?utm_src=pdf-interest
https://www.benchchem.com/product/b605777?utm_src=pdf-body
https://www.benchchem.com/product/b605777?utm_src=pdf-body
https://www.benchchem.com/product/b605777?utm_src=pdf-body
https://www.benchchem.com/product/b605777?utm_src=pdf-body
https://www.benchchem.com/product/b605777?utm_src=pdf-body
https://www.benchchem.com/product/b605777?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605777?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


clinical trials of AZD7687 and the alternative DGAT1 inhibitor, pradigastat.

Parameter AZD7687
Pradigastat

(LCQ908)

Alternative:

Evinacumab

(ANGPTL3 Inhibitor)

Mechanism of Action
Selective DGAT1

Inhibitor

Selective DGAT1

Inhibitor

Monoclonal antibody

targeting ANGPTL3

Primary Efficacy

Endpoint

Reduction in

postprandial

triglyceride (TAG)

excursion

Reduction in fasting

and postprandial

triglycerides

Reduction in

triglyceride levels

Reported Efficacy

>75% decrease in

incremental TAG AUC

at doses ≥5 mg[1][2]

41% reduction in

fasting TG at 20 mg

and 70% at 40 mg[3]

[4][5]. Significant

reductions in

postprandial TG

AUC[3].

64% to 73% reduction

in triglycerides in the

top three dose-

groups[6]

Key Secondary

Endpoints

Increased plasma

GLP-1 and PYY levels

at doses ≥5 mg[7]

Suppression of

postprandial glucose

and insulin, increased

GLP-1[8]

Dose-dependent

reductions in LDL

cholesterol[6]

Dosing Regimen in

Key Studies

Single ascending

doses (1-60 mg) and

multiple doses (1-20

mg/day) for 1 week[1]

[7]

Multiple doses (10,

20, 40 mg/day) for 21-

day periods[3][4][5]

Single injection with

monitoring for at least

five months[6]

Side Effect Profile Comparison
A critical aspect of the clinical evaluation of DGAT1 inhibitors has been their tolerability,

particularly concerning gastrointestinal side effects.
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Adverse Events AZD7687
Pradigastat

(LCQ908)

Alternative:

Evinacumab

(ANGPTL3 Inhibitor)

Gastrointestinal

Nausea, vomiting, and

diarrhea reported with

increasing doses,

limiting dose

escalation.[1][2] 11

out of 18 participants

discontinued

treatment at doses >5

mg/day due to

diarrhea[7].

Mild to moderate,

transient

gastrointestinal

adverse events, most

commonly diarrhea.[3]

[5] No drug

discontinuations due

to these events in the

reported study[2].

Mild adverse events

reported, including

headaches in seven

participants[6].

Other Notable Side

Effects

Dose and diet-related

gastrointestinal side

effects were the

primary concern[1].

Generally well-

tolerated in the

studied patient

population with

familial

chylomicronemia

syndrome on a very

low-fat diet[2][5].

Well-tolerated in the

Phase I study[6].

Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the design of the clinical trials, the following

diagrams illustrate the DGAT1 signaling pathway and a generalized experimental workflow for

evaluating DGAT1 inhibitors.
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Caption: DGAT1 Signaling Pathway in Intestinal Enterocytes.
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Caption: Generalized Clinical Trial Workflow for DGAT1 Inhibitors.
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Detailed Experimental Protocols
Reproducibility of research findings is contingent on detailed and transparent methodologies.

Below are the summarized experimental protocols for the key clinical trials of AZD7687 and

pradigastat.

AZD7687 First-in-Human Study Protocol
Study Design: A randomized, single-blind, placebo-controlled, single ascending dose study.

[1]

Participants: 80 healthy male subjects were enrolled.[1]

Intervention: In 10 cohorts, six subjects received a single oral dose of AZD7687 (ranging

from 1-60 mg across cohorts) and two received a placebo.[1]

Efficacy Assessment: Postprandial serum triacylglycerol (TAG) excursion was measured for

8 hours after a standardized mixed meal with 60% fat content, both before and after dosing.

[1]

Safety Assessment: Monitoring of adverse events, with a focus on gastrointestinal

symptoms. The impact of lowering the fat content of the meal to 45% or 30% on these

symptoms was also assessed in five cohorts.[1]

Pradigastat (LCQ908) in Familial Chylomicronemia
Syndrome (FCS) Protocol

Study Design: An open-label, fixed-sequence treatment study.[9]

Participants: Six patients with genetically confirmed Familial Chylomicronemia Syndrome

(FCS).[3][4]

Intervention: Patients underwent three consecutive 21-day treatment periods with oral

pradigastat at 20 mg, 40 mg, and 10 mg once daily, separated by washout periods of at least

4 weeks.[4][5]
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Efficacy Assessment: Fasting TG levels were assessed weekly. Postprandial TG and

ApoB48 levels were monitored after an FCS-adapted test meal.[3][4][5]

Safety Assessment: Monitoring and recording of all adverse events throughout the study.[3]

Conclusion and Future Perspectives
The research on AZD7687 provided a clear proof-of-concept for the potent effect of DGAT1

inhibition on reducing postprandial hyperlipidemia. However, the development was ultimately

halted due to an unfavorable therapeutic window, with significant gastrointestinal side effects

occurring at doses required for efficacy.

The comparative data from the pradigastat trials suggest that while gastrointestinal side effects

remain a class-related issue for DGAT1 inhibitors, they may be manageable in specific patient

populations, such as those with FCS who are already on a very low-fat diet. This highlights the

importance of patient selection and dietary management in the potential future development of

DGAT1 inhibitors.

For researchers, the findings from the AZD7687 studies underscore the critical need to

uncouple the therapeutic effects on lipid metabolism from the on-target gastrointestinal side

effects. Future research in this area could focus on developing DGAT1 inhibitors with different

pharmacokinetic and pharmacodynamic profiles or exploring combination therapies that might

mitigate the adverse effects. The detailed protocols and comparative data presented in this

guide should serve as a valuable resource for designing and interpreting future studies in this

field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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